molecular formula C29H36N4O6S B4138107 ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B4138107
M. Wt: 568.7 g/mol
InChI Key: BUFJZDQTYXVFMZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-cyclopentyl-5-oxoprolyl)amino]-3-{[(4-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of various functional groups through reactions such as amination, esterification, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-cyclopentyl-5-oxoprolyl)amino]-3-{[(4-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under different chemical conditions.

Biology

In biological research, ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is investigated for its potential therapeutic effects. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its efficacy in treating various diseases.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Researchers may conduct preclinical and clinical trials to evaluate its safety, efficacy, and pharmacokinetics.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties make it a valuable candidate for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate include other thienopyridines and related heterocyclic compounds. Examples include:

  • Thienopyridine derivatives with different substituents
  • Pyridine-based compounds with similar functional groups
  • Other heterocyclic compounds with comparable biological activities

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features

Properties

IUPAC Name

ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O6S/c1-3-38-20-11-9-18(10-12-20)30-27(36)25-21-15-16-32(29(37)39-4-2)17-23(21)40-28(25)31-26(35)22-13-14-24(34)33(22)19-7-5-6-8-19/h9-12,19,22H,3-8,13-17H2,1-2H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFJZDQTYXVFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCN(C3)C(=O)OCC)NC(=O)C4CCC(=O)N4C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 2
ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 6
ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-2-carbonyl)amino]-3-[(4-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

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